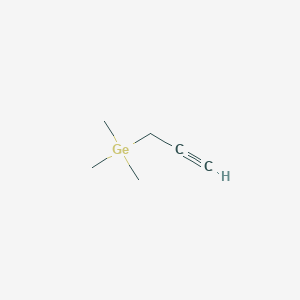
Trimethyl(prop-2-yn-1-yl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(prop-2-yn-1-yl)germane typically involves the reaction of trimethylgermanium chloride with propargyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
Ge(CH3)3Cl+CH3C≡CCH2MgBr→Ge(CH3)3C≡CCH2+MgBrCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(prop-2-yn-1-yl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The propynyl group can participate in substitution reactions, leading to the formation of various substituted germanium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Various germane derivatives.
Substitution: Substituted germanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl(prop-2-yn-1-yl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which Trimethyl(prop-2-yn-1-yl)germane exerts its effects involves its interaction with molecular targets and pathways. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(prop-1-en-1-yl)silane: Similar structure but with a silicon atom instead of germanium.
Trimethyl(prop-2-yn-1-yl)silane: Similar structure but with a silicon atom instead of germanium.
Trimethyl(prop-2-yn-1-yl)stannane: Similar structure but with a tin atom instead of germanium.
Uniqueness
Trimethyl(prop-2-yn-1-yl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and tin analogs. These properties include different reactivity patterns and potential biological activities, making it a compound of interest in various research fields.
Propiedades
IUPAC Name |
trimethyl(prop-2-ynyl)germane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Ge/c1-5-6-7(2,3)4/h1H,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTLECPSJPOFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Ge |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577001 |
Source


|
| Record name | Trimethyl(prop-2-yn-1-yl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137957-09-6 |
Source


|
| Record name | Trimethyl(prop-2-yn-1-yl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
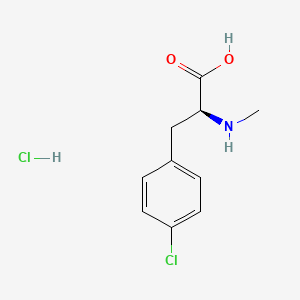

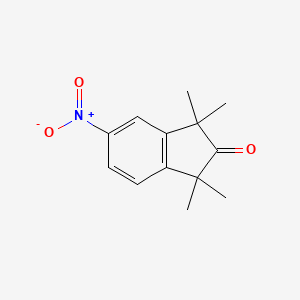
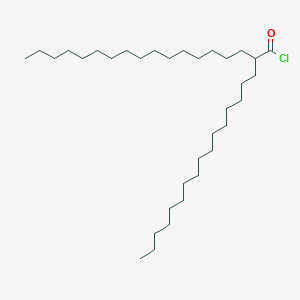
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
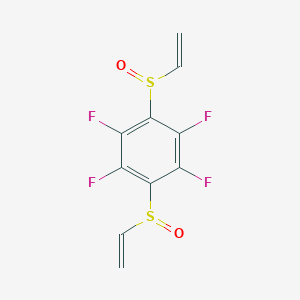
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
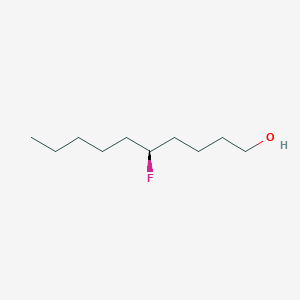
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)
